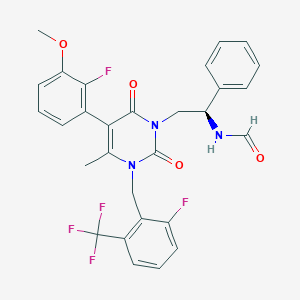

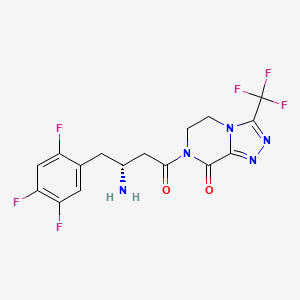

Oxo Sitagliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxo Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the levels of incretin hormones, which help to regulate blood sugar levels by increasing insulin release and decreasing glucagon levels. This compound is primarily used in analytical method development, method validation, and quality control applications for the production of Sitagliptin .

Preparation Methods

Synthetic Routes and Reaction Conditions

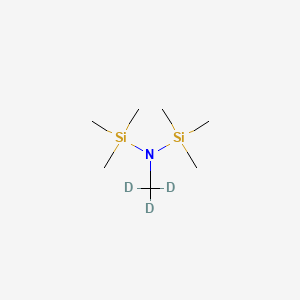

The synthesis of Sitagliptin, and by extension Oxo Sitagliptin, can be achieved through various methods. One common approach involves the chemical resolution of racemates to obtain optically pure R-Sitagliptin. This method uses inexpensive reagents such as sodium borohydride (NaBH4) to reduce enamine intermediates, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve the racemates . Another method involves asymmetric hydrogenation of β-ketomides, which avoids the use of expensive noble metal catalysts and simplifies the synthetic route .

Industrial Production Methods

Industrial production of Sitagliptin often employs biocatalytic processes. For example, a biocatalytic cascade system using transaminases (TAs) and esterases has been developed to synthesize Sitagliptin intermediates. This method involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate to the Sitagliptin intermediate using a combination of enzymes, resulting in high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

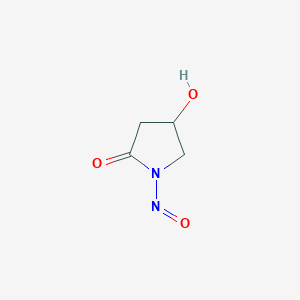

Oxo Sitagliptin undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups present in this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

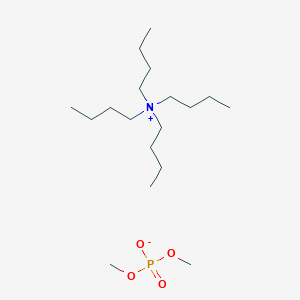

Common Reagents and Conditions

Sodium Borohydride (NaBH4): Used for the reduction of enamine intermediates.

(−)-Di-p-toluoyl-L-tartaric acid: Used for the resolution of racemates.

Transaminases (TAs): Enzymes used in biocatalytic processes to synthesize intermediates.

Major Products Formed

The major products formed from these reactions include optically pure R-Sitagliptin and its intermediates, which are essential for the production of Sitagliptin .

Scientific Research Applications

Oxo Sitagliptin has several scientific research applications, including:

Chemistry: Used in the development and validation of analytical methods for Sitagliptin production.

Biology: Studied for its effects on incretin hormones and glucose regulation.

Medicine: Used as a reference standard in the quality control of Sitagliptin formulations.

Industry: Employed in the large-scale production of Sitagliptin through biocatalytic processes.

Mechanism of Action

Oxo Sitagliptin, like Sitagliptin, exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretin hormones, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner . The primary molecular targets are the incretin hormones, which play a crucial role in glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: A DPP-4 inhibitor known for its long half-life and high selectivity.

Uniqueness

Oxo Sitagliptin is unique due to its specific use in analytical method development and quality control for Sitagliptin production . Its synthesis methods, particularly the biocatalytic processes, offer advantages in terms of efficiency and yield .

Properties

Molecular Formula |

C16H13F6N5O2 |

|---|---|

Molecular Weight |

421.30 g/mol |

IUPAC Name |

7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

InChI |

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8(23)5-12(28)26-1-2-27-13(14(26)29)24-25-15(27)16(20,21)22/h4,6,8H,1-3,5,23H2/t8-/m1/s1 |

InChI Key |

BRQRTRBEBBNWSZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |

Canonical SMILES |

C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)

![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)

![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)